5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one
Overview
Description
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is a heterocyclic compound with a unique structure that includes both sulfur and oxygen atomsIts molecular formula is C7H6OS2, and it has a molecular weight of 170.25 g/mol .
Mechanism of Action
Target of Action
A structurally similar compound, (s)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-4-one, is known to be an intermediate in the synthesis of dorzolamide , a carbonic anhydrase inhibitor. This suggests that 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may also interact with carbonic anhydrase or related enzymes.
Biochemical Pathways
Given the potential interaction with carbonic anhydrase, this compound may affect the carbonic anhydrase pathway. This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor in the eye .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the activity of carbonic anhydrase inhibitors can be affected by the pH of the environment, as the enzyme has an optimal pH range for its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of vinyl sulfides, which are oxidized to form thiocarbenium ions that subsequently undergo cyclization . Another approach includes the reduction of specific intermediates to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield different dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, such as dorzolamide.
Industry: The compound is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one: An intermediate of dorzolamide.
(6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one: A similar compound with a methyl group at the 6-position.
4H-Thieno[2,3-b]thiopyran-4-one,5,6-dihydro-6-methyl-, 7,7-dioxide: An oxidized derivative.
Uniqueness
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and serve as an intermediate in the synthesis of biologically active compounds highlights its versatility and importance in scientific research .
Properties
IUPAC Name |
5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWYFNTGCSHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452507 | |
Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-04-9 | |
Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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